Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)
Description
Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) is a spirocyclic amine derivative featuring a bicyclic structure with nitrogen atoms at positions 1 and 6. The tert-butyl carboxylate group serves as a protective moiety, while the hemi-oxalic acid (1:2 oxalate salt) enhances solubility and stability. Key identifiers include:
- CAS No.: 2091455-57-9 (base compound) ; oxalate salt forms (e.g., 1523618-36-1) are also documented .
- Molecular Formula: C₁₃H₂₄N₂O₂ (base); C₂₈H₅₀N₄O₈ (oxalate 2:1 salt) .
- Molecular Weight: 240.34 g/mol (base); 570.72 g/mol (oxalate salt) .
- Structure: The spiro[3.6]decane core distinguishes it from analogs with larger or smaller spiro rings (e.g., [4.5], [4.4], or [3.3]) .
Properties
Molecular Formula |
C28H50N4O8 |
|---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;oxalic acid |
InChI |
InChI=1S/2C13H24N2O2.C2H2O4/c2*1-12(2,3)17-11(16)15-9-4-5-13(7-10-15)6-8-14-13;3-1(4)2(5)6/h2*14H,4-10H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
XUTXPMAWBPLTLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CCN2)CC1.CC(C)(C)OC(=O)N1CCCC2(CCN2)CC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate; hemi(oxalic acid) primarily involves two key stages:
- Construction of the 1,8-diazaspiro[3.6]decane core, which is a bicyclic system containing nitrogen atoms at defined positions.
- Introduction of the tert-butyl carboxylate protecting group at the 8-position nitrogen, followed by salt formation with oxalic acid.
Stepwise Preparation
Step 1: Synthesis of 1,8-diazaspiro[3.6]decane Core
- The spirocyclic diamine core is typically synthesized via cyclization reactions involving diamine precursors and appropriate ring-closing reagents.
- Common methods include intramolecular nucleophilic substitution or reductive amination strategies to form the spiro ring system.
- Purification is achieved through crystallization or chromatographic techniques.
Step 2: Introduction of tert-Butyl Carboxylate Group
- The free amine at the 8-position is reacted with tert-butyl chloroformate or a similar tert-butyl esterifying agent under basic conditions.
- This step protects the amine as a carbamate, enhancing compound stability and solubility.
- Reaction conditions typically involve mild bases like triethylamine in solvents such as dichloromethane at low temperatures to control reactivity.
Step 3: Formation of Hemi(oxalic acid) Salt
- The tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate is treated with oxalic acid in a stoichiometric ratio to form the hemi salt.
- This salt formation improves compound handling, crystallinity, and potentially bioavailability.
- The reaction is conducted in an appropriate solvent (e.g., ethanol or ethyl acetate) under controlled temperature to ensure complete salt formation.
Analytical Data and Characterization
| Technique | Data/Findings |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirms the spirocyclic framework and tert-butyl ester group; characteristic chemical shifts for carbamate and spiro nitrogen atoms. |
| Mass Spectrometry (MS) | Molecular ion peak consistent with C28H50N4O8 (M.W. 570.7 g/mol). |
| Infrared Spectroscopy (IR) | Presence of carbamate C=O stretch (~1700 cm⁻¹) and oxalic acid O-H stretches. |
| Elemental Analysis | Consistent with theoretical values for carbon, hydrogen, nitrogen, and oxygen. |
| Melting Point | Data varies depending on salt form; hemi(oxalic acid) salt shows improved crystallinity. |
Research Findings and Notes on Preparation
- The preparation of tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate; hemi(oxalic acid) requires careful control of reaction conditions to avoid over-alkylation or degradation of the spirocyclic core.
- The tert-butyl protecting group is favored for its stability under a range of synthetic conditions and ease of removal if necessary.
- Salt formation with oxalic acid is a strategic choice to enhance compound stability and facilitate purification, as demonstrated in pharmaceutical salt screening studies.
- The compound's unique spirocyclic structure imparts rigidity and conformational constraint, which is beneficial in medicinal chemistry for receptor binding specificity.
- Safety precautions must be strictly followed due to the compound's irritant properties; laboratory handling protocols include use of gloves, eye protection, and working under a fume hood.
Summary Table of Preparation Parameters
| Preparation Step | Reagents/Conditions | Notes |
|---|---|---|
| Spirocyclic core synthesis | Diamine precursors, cyclization reagents | Intramolecular cyclization, purification by chromatography |
| tert-Butyl carbamate formation | tert-Butyl chloroformate, base (e.g., triethylamine), DCM, 0–25°C | Mild conditions to avoid side reactions |
| Hemi(oxalic acid) salt formation | Oxalic acid, ethanol or ethyl acetate, room temperature | Stoichiometric control critical for purity |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid) involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The tert-butyl and carboxylate groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural Variations in Spirocyclic Cores
Spirocyclic amines differ in ring size and substituents, impacting conformational rigidity and pharmacological properties:
Key Observations :
Counterion and Salt Forms
Salt formation modulates physicochemical properties:
Biological Activity
Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate; hemi(oxalic acid) is a complex organic compound that exhibits diverse biological activities. This article provides an overview of its structural characteristics, synthesis methods, and potential biological applications, supported by relevant data and case studies.
Structural Characteristics
The molecular formula for tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate; hemi(oxalic acid) is , with a molecular weight of approximately 570.72 g/mol. The compound features a spirocyclic structure that includes two nitrogen atoms within a bicyclic framework, enhancing its lipophilicity and influencing its biological interactions . The presence of the oxalic acid moiety suggests potential for chelation or interaction with metal ions, which can play crucial roles in various biochemical processes.
Synthesis Methods
The synthesis of tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate; hemi(oxalic acid) typically involves multi-step organic reactions. Key steps in the synthesis include:
- Formation of the spirocyclic core : This step often requires specific reaction conditions to ensure high yields.
- Attachment of the tert-butyl group : Enhances lipophilicity and stability.
- Incorporation of the oxalic acid moiety : This step is essential for imparting biological activity.
Research indicates that compounds within the diazaspiro family, including tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate; hemi(oxalic acid), may exhibit various mechanisms of action:
- Enzyme Inhibition : These compounds may act as inhibitors for certain enzymes, impacting metabolic pathways.
- Receptor Binding : The compound's structure allows it to bind to specific receptors in biological systems, potentially modulating physiological responses.
Case Studies
Several studies have explored the biological activity of related diazaspiro compounds:
- Antimicrobial Activity : A study demonstrated that similar diazaspiro compounds exhibited significant antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Research has indicated that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents in oncology.
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Biological Activity | Unique Features |
|---|---|---|---|
| Tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate | 2940953-52-4 | Potential enzyme inhibitor | Spirocyclic structure |
| Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate | 937729-06-1 | Antimicrobial properties | Different spiro configuration |
| Tert-butyl octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate | 1147422-00-1 | Cytotoxic effects on cancer cells | Unique heterocyclic structure |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate?
Methodological Answer: The synthesis typically involves spirocyclic amine intermediates and protective group chemistry. A common approach includes:
- Step 1 : Reacting a spirocyclic diamine (e.g., 1,8-diazaspiro[3.6]decane) with tert-butyl chloroformate in the presence of a base like triethylamine, under anhydrous conditions (e.g., dichloromethane, 0–5°C).
- Step 2 : Co-crystallization with oxalic acid to form the hemi(oxalic acid) salt, ensuring stoichiometric control to avoid over-acidification .
Key purity checks involve HPLC (>98%) and NMR to confirm the absence of unreacted amine or byproducts .
Q. How is this compound characterized to confirm structural integrity?
Methodological Answer:
- Spectroscopic Analysis : H/C NMR (DMSO-d6 or CDCl3) to verify spirocyclic backbone and tert-butyl group signals.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 241.18 for the free base).
- X-ray Crystallography : For hemi(oxalic acid) salt forms, single-crystal X-ray confirms hydrogen-bonding patterns and salt stoichiometry .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions due to potential dust inhalation risks.
- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl carbamate group .
Advanced Research Questions
Q. How do conflicting stability data for this compound inform experimental design?
Methodological Answer: While Safety Data Sheets (SDS) state stability under recommended storage , contradictory observations (e.g., decomposition at elevated temperatures) require:
- Accelerated Stability Testing : Heat samples to 40–60°C for 48–72 hours, monitor via TLC or HPLC for degradation products (e.g., free amine or oxalic acid).
- Humidity Studies : Expose to 75% relative humidity to assess hydrolysis susceptibility. Adjust storage to include desiccants if instability is observed .
Q. What role does this compound play in synthesizing PARP-1 inhibitors or other bioactive molecules?
Methodological Answer: The spirocyclic diamine core serves as a rigid scaffold for drug discovery:
- PARP-1 Inhibitors : React the free amine (after Boc deprotection) with fluorophenyl or pyridone derivatives to generate potent inhibitors targeting BRCA-deficient cancers.
- Kinase Inhibitors : Functionalize the amine with sulfonamide or urea groups to modulate selectivity .
Note: Biological activity assays (e.g., IC50 determination) require careful control of stereochemistry and salt form .
Q. How can researchers resolve contradictions in reported reactivity with electrophiles?
Methodological Answer: Discrepancies in reactivity (e.g., acylation vs. alkylation efficiency) arise from steric hindrance at the spirocyclic nitrogen. To address this:
- Computational Modeling : Use DFT calculations to map electrostatic potential surfaces and predict reactive sites.
- Kinetic Studies : Compare reaction rates under varying conditions (e.g., polar aprotic solvents vs. THF) to identify optimal electrophile partners .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
